Yttrium nitrate

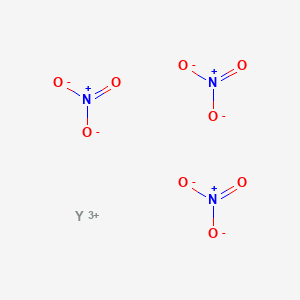

Description

Structure

2D Structure

Properties

CAS No. |

10361-93-0 |

|---|---|

Molecular Formula |

HNO3Y |

Molecular Weight |

151.919 g/mol |

IUPAC Name |

nitric acid;yttrium |

InChI |

InChI=1S/HNO3.Y/c2-1(3)4;/h(H,2,3,4); |

InChI Key |

DAHVGXJQRTYNST-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Y+3] |

Canonical SMILES |

[N+](=O)(O)[O-].[Y] |

Other CAS No. |

10361-93-0 |

physical_description |

Liquid |

Pictograms |

Oxidizer; Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthesis Methodologies for Yttrium Nitrate Derived Materials

Solution-Based Processing Routes

Solution-based synthesis methods are dominant in producing yttrium-based powders and nanoparticles due to their relative simplicity, low cost, and ability to yield materials with high purity and homogeneity. Yttrium nitrate (B79036) is a preferred starting material in these wet-chemical techniques.

The sol-gel method is a widely employed technique for synthesizing ceramic materials, offering excellent control over the final product's microstructure and purity. nih.govresearchgate.net In this process, yttrium nitrate [Y(NO₃)₃·6H₂O] is used as the yttrium source. sciforum.netnih.gov The synthesis typically begins with the dissolution of this compound and other metal precursors, such as zirconium oxychloride (ZrOCl₂·8H₂O) or zirconium (IV) propoxide for yttria-stabilized zirconia (YSZ), in a solvent like water or an alcohol (e.g., methanol, ethanol). nih.govresearchgate.netrsc.org

To manage the reaction kinetics, a chelating or complexing agent is often introduced. sci-hub.se Citric acid is a common choice, forming stable complexes with the metal cations, which prevents premature precipitation. nih.govrsc.orgsci-hub.se Acetylacetone is also used, particularly to control the hydrolysis rate of alkoxide precursors. researchgate.net Following the formation of a homogenous solution (the "sol"), a polymerization agent like ethylene (B1197577) glycol may be added. nih.govoptica.org Heating the solution facilitates polyesterification reactions between the complexed cations and the alcohol, leading to the formation of a cross-linked polymer network, resulting in a viscous "gel". nih.gov This gel, which traps the metal ions in a highly dispersed manner, is then dried and calcined at elevated temperatures (e.g., 600-1200°C) to decompose the organic components and form the crystalline oxide, such as YSZ or yttrium aluminum garnet (YAG). nih.govsci-hub.seoptica.org The sol-gel process allows for the synthesis of uniform, nano-sized powders with high purity. nih.gov

Table 1: Examples of Sol-Gel Synthesis Parameters Using this compound

| Target Material | Other Precursors | Complexing Agent | Solvent | Calcination Temp. (°C) | Resulting Particle Size | Reference |

|---|---|---|---|---|---|---|

| YFeO₃ | Fe(NO₃)₃·9H₂O | Citric Acid | De-ionized water | 850 | - | sci-hub.se |

| Y₂O₃ | - | Acetylacetone | Methanol | 700-900 | 21-32 nm | nih.gov |

| YSZ | ZrOCl₂·8H₂O | Citric Acid | Double distilled water | 800-1200 | ~28 nm (at 1000°C) | nih.gov |

| YSZ | Zr(OPr)₄ | Acetylacetone | 1-propanol | - | - | researchgate.net |

Precipitation and co-precipitation are straightforward and cost-effective methods for synthesizing yttrium oxide and mixed-metal oxide powders. diva-portal.org These techniques involve dissolving this compound in an aqueous solution and then adding a precipitating agent to induce the formation of an insoluble yttrium-containing precursor, such as a hydroxide (B78521) or carbonate. ias.ac.inresearchgate.net

Common precipitants include ammonium (B1175870) hydroxide (NH₄OH), ammonium hydrogen carbonate (NH₄HCO₃), urea (B33335) (CO(NH₂)₂), and sodium hydroxide (NaOH). researchgate.netuobaghdad.edu.iqmdpi.comdiva-portal.org For instance, in the synthesis of yttrium aluminum garnet (YAG), aqueous solutions of this compound and aluminum nitrate are mixed, and a precipitant like ammonium hydrogen carbonate is added to co-precipitate the metal ions as a carbonate or hydroxycarbonate precursor. researchgate.netresearchgate.netresearchgate.net The choice of precipitant and the final pH of the solution significantly influence the morphology, particle size, and composition of the precursor, which in turn affects the properties of the final oxide powder after calcination. researchgate.netmdpi.com For example, using ammonium hydrogen carbonate as a precipitant can produce loosely agglomerated carbonate precursors that convert directly to pure YAG at around 1300 K. researchgate.net In contrast, ammonium carbonate may yield a hydroxide precursor that transforms into a mixture of YAG and Y₂O₃. researchgate.net The concentration of the this compound solution can also impact the degree of agglomeration in the final powder. diva-portal.org After precipitation, the precursor is filtered, washed, dried, and calcined at high temperatures to yield the desired oxide material. mdpi.com

Hydrothermal synthesis is a method that employs high-temperature and high-pressure water in a sealed vessel (autoclave) to crystallize materials directly from an aqueous solution. This compound hexahydrate is a commonly used precursor for this technique. asianpubs.orgorientjchem.orgorientjchem.org The process involves preparing an aqueous solution of this compound and adding a mineralizer or precipitating agent, such as potassium hydroxide (KOH) or ammonia (B1221849) (NH₃·H₂O), to control the pH and facilitate the reaction. asianpubs.orgorientjchem.orgresearchgate.net

For example, to synthesize yttrium oxide (Y₂O₃) nanoparticles, a this compound solution is mixed with a KOH solution and stirred to ensure homogeneity before being sealed in an autoclave and heated. asianpubs.orgorientjchem.org This method has been used to produce Y₂O₃ nanoparticles with various morphologies. asianpubs.org Similarly, for multicomponent oxides like terbium-doped yttrium aluminum garnet (YAG:Tb), stoichiometric amounts of this compound, aluminum nitrate, and terbium nitrate are dissolved and reacted with KOH to form a hydroxide sol solution, which is then processed under supercritical hydrothermal conditions (e.g., 400°C and 30 MPa). iaea.orgcapes.gov.br The morphology and particle size of the resulting materials can be controlled by adjusting parameters such as precursor concentration, pH, and the presence of additives or templates. researchgate.netiaea.org The resulting product after the hydrothermal reaction is then calcined to obtain the final crystalline oxide. uobaghdad.edu.iqresearchgate.net

Solution Combustion Synthesis (SCS) is a rapid, energy-efficient, and effective method for producing fine, crystalline oxide powders. imim.plmdpi.com The technique is based on a self-sustaining, exothermic redox reaction between an oxidizer and a fuel in an aqueous solution. imim.plsemanticscholar.org In the synthesis of yttria (Y₂O₃), this compound serves a dual role as both the yttrium precursor and the primary oxidizer. imim.plmdpi.com

The process begins by dissolving this compound and a fuel in deionized water. imim.pl Various organic compounds can act as the fuel (reducing agent), with glycine (B1666218), urea, citric acid, and malonic acid being common examples. imim.plsemanticscholar.org After dissolving the reagents, the solution is heated to evaporate excess water, often forming a viscous gel. imim.plmdpi.com Upon reaching the ignition temperature, which varies depending on the fuel used, a highly exothermic combustion reaction initiates. imim.pl This reaction is typically very fast and produces large volumes of gaseous byproducts (e.g., CO₂, H₂O, N₂), which helps in the formation of fine, often porous and agglomerated, oxide particles. imim.plmdpi.com The ratio of fuel to nitrate can be adjusted to control the combustion temperature and, consequently, the characteristics of the resulting powder. semanticscholar.orgdiva-portal.org The as-synthesized powder may require subsequent calcination at temperatures between 800°C and 1100°C to remove any residual carbon and improve crystallinity. imim.pl

Table 2: Ignition Temperatures for this compound with Various Fuels in SCS

| Fuel | Ignition Temperature (°C) | Reference |

|---|---|---|

| Glycine | 239.0 | imim.pl |

| Urea | 294.6 | imim.pl |

| Malonic Acid | 150.5 | imim.pl |

| Citric Acid | 175.3 | imim.pl |

Green synthesis has emerged as an eco-friendly, cost-effective, and simple alternative for producing nanoparticles. ias.ac.inworldscientific.com This approach utilizes biological entities, most commonly plant extracts, as reducing and capping agents, replacing potentially toxic chemicals. ias.ac.injabonline.in For the synthesis of yttrium oxide (Y₂O₃) nanoparticles, an aqueous solution of this compound hexahydrate is used as the metal precursor. jabonline.inmdpi.comworldscientific.com

The general procedure involves preparing an aqueous extract from a part of a plant, such as leaves (e.g., Acalypha indica, Lantana camara) or flowers (e.g., Illicium verum). ias.ac.inresearchgate.netjabonline.in This extract, rich in phytochemicals like polyphenols, flavonoids, and alkaloids, is then mixed with the this compound solution. jabonline.inmdpi.com The mixture is typically stirred and heated (e.g., at 80°C) to facilitate the reduction of yttrium ions and the formation of a precursor, often a yttrium hydroxide complex. ias.ac.injabonline.in The biomolecules in the extract not only reduce the metal ions but also act as capping agents, stabilizing the nanoparticles and preventing their agglomeration. The resulting precipitate is then collected, washed, dried, and calcined in a furnace (e.g., at 500°C) to yield crystalline Y₂O₃ nanoparticles. jabonline.in This biosynthesis method avoids the need for harsh chemical reagents, making the process more sustainable. ias.ac.inworldscientific.com

Thin Film Deposition Techniques Incorporating this compound Precursors

This compound is also utilized as a precursor in various solution-based techniques for depositing thin films of yttrium oxide and related materials. These methods offer advantages in terms of simplicity, low cost, and ease of coating large or complex surfaces compared to vacuum-based techniques.

Solution-based routes such as spray pyrolysis and spin-coating have been successfully employed. rsc.org In one approach, an aqueous solution of this compound hydrate (B1144303) is prepared and deposited onto a substrate via spin-coating. rsc.org Subsequent calcination at a relatively low temperature (e.g., 300°C) converts the precursor film into a Y₂O₃ dielectric thin film. rsc.org Similarly, yttrium oxide thin films can be deposited by spray pyrolysis, where a solution containing the yttrium precursor is atomized and sprayed onto a heated substrate. rsc.org An electrochemical deposition method has also been reported, where yttrium hydroxide films were deposited from aqueous this compound solutions onto metallic substrates under a fixed potential. uliege.be

While this compound is suitable for these solution-based methods, other thin film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) typically require precursors with higher volatility and specific thermal decomposition characteristics. acs.orgacs.orgmdpi.com For these methods, organometallic yttrium compounds, such as yttrium tris(N,N'-diisopropylacetamidinate) or [Y(thd)₃], are generally used instead of inorganic salts like this compound. acs.orgacs.org

Advanced Precursor Engineering and Reaction Control

Controlling the synthesis of materials derived from this compound requires precise management of the chemical environment. Techniques involving chelating agents, surfactants, and the optimization of reaction parameters are employed to tailor the properties of the final product.

Role of Chelating Agents in this compound-Based Synthesis

Chelating agents are organic molecules that can form multiple bonds with a single metal ion, creating a stable, soluble complex known as a chelate. In synthesis methods starting with this compound, particularly sol-gel and co-precipitation, chelating agents play a crucial role in controlling the hydrolysis and condensation reactions of the yttrium cation (Y³⁺). rsc.orgsci-hub.se By forming stable complexes, they prevent premature precipitation and ensure a homogeneous distribution of metal ions in the precursor solution, which is essential for forming pure, mixed-oxide phases at lower temperatures. tandfonline.comresearchgate.net

Citric Acid: As a polybasic acid, citric acid effectively chelates metal cations via its carboxylic acid groups. sci-hub.se In the sol-gel synthesis of yttrium iron garnet (YIG), for example, this compound and iron nitrate are mixed with citric acid. capes.gov.br The resulting nitrate-citrate gel undergoes a self-propagating combustion reaction upon heating, where the nitrate acts as an oxidizer and the citrate (B86180) acts as a fuel. capes.gov.brrsc.org This process facilitates the formation of nanocrystalline YIG at temperatures lower than those required by conventional solid-state reactions. capes.gov.br The molar ratio of citric acid to total metal nitrates is a critical parameter; adjusting this ratio influences the combustion behavior, phase purity, and crystallite size of the final powder. aip.orgcapes.gov.br Studies have shown that citric acid can significantly reduce the crystallization temperature of yttrium orthoferrite (YFeO₃) by up to 400°C compared to a route without the additive. sci-hub.se

EDTA: EDTA is a powerful chelating agent that forms highly stable and soluble complexes with metal ions like Y³⁺. koreascience.krmdpi.comresearchgate.net This stability helps to maintain a high degree of homogeneity in the precursor solution. researchgate.net In the sol-gel synthesis of Y₂O₃:Eu³⁺ phosphors, an aqueous solution of metal nitrates is mixed with EDTA. koreascience.kr The formation of a stable metal-EDTA complex leads to a more controlled decomposition and the production of powders with smaller particle sizes and increased porosity after calcination, enhancing luminescence properties. koreascience.kr Similarly, in the preparation of complex oxides like Ba(Ce,Zr,Y)O₃, a combination of EDTA and citric acid is used to chelate the various metal cations (from their nitrate salts), ensuring molecular-level mixing and facilitating the formation of a single-phase perovskite structure at a relatively low temperature. tandfonline.com

Table 2: Function of Chelating Agents in this compound Systems

| Chelating Agent | Synthesis Method | Yttrium Precursor | Key Function | Research Finding |

|---|---|---|---|---|

| Citric Acid | Sol-gel auto-combustion | Y(NO₃)₃ | Forms chelate, acts as fuel | Lowers crystallization temperature of YFeO₃; controls crystallite size of YIG. capes.gov.brsci-hub.se |

| EDTA | Sol-gel | Y(NO₃)₃ | Forms stable, soluble complex | Increases homogeneity; produces smaller, more porous Y₂O₃:Eu³⁺ particles. koreascience.krresearchgate.net |

Influence of Dispersants and Surfactants on Derived Material Morphology

Dispersants and surfactants are surface-active agents added to precursor solutions to control the nucleation, growth, and agglomeration of particles during synthesis. diva-portal.orgeuropa.eu In processes like co-precipitation and hydrothermal synthesis using this compound, these additives play a vital role in determining the morphology, size, and dispersion of the resulting precursor and final oxide powders. diva-portal.orgmdpi.com

Surfactants work by adsorbing onto the surface of newly formed particles, which can either stabilize them against aggregation through electrostatic or steric repulsion or direct their growth in specific crystallographic directions to create anisotropic shapes like rods or plates. diva-portal.orgmdpi.com

Common surfactants used in this compound-based syntheses include:

Polyvinylpyrrolidone (PVP): A non-ionic polymer that acts as a stabilizer and capping agent. In the synthesis of Ni/Y₂O₃ catalysts, PVP was used in the impregnation step to create a stable suspension and prevent agglomeration during subsequent drying and calcination. csic.esresearchgate.net

Cetyltrimethylammonium Bromide (CTAB): A cationic surfactant used as a template or structure-directing agent. In the synthesis of yttrium-doped ceria, CTAB was used to create mesoporous structures. researchgate.net In the synthesis of bismuth-substituted yttrium iron garnet (Bi-YIG) particles via co-precipitation, CTAB was found to yield particles with smaller sizes and better magneto-optical properties compared to other surfactants. capes.gov.br

Polyethylene Glycol (PEG): A non-ionic polymer used to control particle morphology. The concentration of PEG has been shown to be crucial in controlling the shape of yttrium hafnate (Y₂Hf₂O₇) particles, produced from this compound, leading to platelet, rod, or spherical morphologies. mdpi.com

The effectiveness of these additives can be highly dependent on the reaction conditions, particularly the pH of the solution. diva-portal.org For instance, the adsorption of polymeric surfactants like polyacrylic acid (PAA) onto particles is significant at low pH but becomes negligible at high pH due to strong electrostatic repulsion between the polymer chains. diva-portal.org

Optimization of Reaction Parameters in this compound Conversion

The conversion of this compound to yttrium-based materials, such as yttrium hydroxide or yttrium oxide, is highly sensitive to several reaction parameters. The optimization of these parameters is crucial for controlling the phase, crystallinity, particle size, and morphology of the final product. The most significant parameters include the pH of the precursor solution and the calcination temperature.

Influence of pH: The pH of the aqueous solution during precipitation or hydrothermal synthesis directly determines the chemical composition and structure of the yttrium-containing precursor. nii.ac.jpnih.govresearchgate.net When a base (e.g., NaOH, NH₄OH) is added to an aqueous solution of this compound, different this compound hydroxide or yttrium hydroxide species are formed depending on the final pH and temperature. nii.ac.jp

At neutral to weakly basic conditions and temperatures below 90°C, hydrated this compound hydroxide, such as Y₂(OH)₅.₁₄(NO₃)₀.₈₆·H₂O, may form. nii.ac.jp

At higher pH values, hexagonal yttrium hydroxide, Y(OH)₃, is typically obtained. nii.ac.jp

At temperatures above 90°C, another phase, yttrium oxide nitrate hydroxide, Y₄O(OH)₉(NO₃), can appear. nii.ac.jp

The morphology of the final Y₂O₃ particles, obtained after calcining these precursors, is directly inherited from the precursor's morphology. nii.ac.jp Research has shown that by systematically varying the pH from 7 to 12 in the hydrothermal synthesis of Y₂O₃ supports, the morphology could be tuned from irregular shapes to sticks, needles, and finally to thin nanosheets. csic.es Furthermore, the pH of precipitation affects the particle size; a higher pH often leads to a higher nucleation rate, resulting in smaller primary particles. acs.orgmdpi.com For instance, in one study, Y₂O₃ powders made from a precursor obtained at a pH of 8 were smaller than those from a precursor obtained at a pH of 10. mdpi.com

Influence of Calcination Temperature: Calcination is a high-temperature heat treatment step used to decompose the precursor (e.g., yttrium hydroxide or this compound hydroxide) and crystallize the final yttrium oxide phase. uobaghdad.edu.iqresearchgate.net The calcination temperature has a profound effect on the final material's properties.

Decomposition and Phase Formation: Thermal analysis shows that the decomposition of this compound hexahydrate to yttrium oxide begins around 400°C and is complete by about 550-642°C. mdpi.com For hydroxide precursors, dehydration occurs at lower temperatures (around 95-350°C), followed by the decomposition of any residual nitrate or carbonate species and the crystallization of Y₂O₃ at higher temperatures. researchgate.net

Crystallinity and Particle Size: Increasing the calcination temperature generally leads to higher crystallinity and larger crystallite sizes due to sintering and grain growth. uobaghdad.edu.iqmdpi.com For example, Y₂O₃ nanorods produced from a hydrothermally synthesized hydroxide precursor saw their average diameter increase from 18.4 nm to 31.1 nm as the calcination temperature was raised from 500°C to 1000°C. uobaghdad.edu.iq This grain growth also leads to a decrease in the specific surface area of the powder. mdpi.comimim.pl

Therefore, selecting an optimal calcination temperature is a trade-off between achieving high crystallinity and phase purity while preventing excessive particle growth and loss of nanostructure. uobaghdad.edu.iqmdpi.com

Table 3: PubChem Compound Identifiers

| Compound Name | PubChem CID |

|---|---|

| This compound | 10176229 |

| This compound Hexahydrate | 16211477 |

| Yttrium(III) oxide | 14813 |

| Zinc Nitrate Hexahydrate | 24589 |

| Zinc Oxide | 14806 |

| Zirconium Nitrate Pentahydrate | 16211516 |

| Aluminum Nitrate Nonahydrate | 25200 |

| Magnesium Acetate Tetrahydrate | 16211186 |

| Titanium(IV) butoxide | 16954 |

| Ethanol (B145695) | 702 |

| Isopropanol | 3776 |

| Ethylene Glycol Monomethyl Ether | 8168 |

| Zinc Acetate Dihydrate | 65821 |

| Nickel(II) Nitrate | 25000 |

| Citric Acid | 311 |

| Ethylenediaminetetraacetic acid (EDTA) | 6049 |

| Polyvinylpyrrolidone (PVP) | 412534 |

| Cetyltrimethylammonium Bromide (CTAB) | 5963 |

| Polyethylene Glycol (PEG) | 174 |

| Ammonia | 222 |

| Sodium Hydroxide | 14798 |

| Iron(III) Nitrate | 25291 |

| Barium Nitrate | 8632 |

| Zirconyl Nitrate Dihydrate | 16217688 |

| Cerium(III) Nitrate Hexahydrate | 160963 |

Material Science and Engineering Applications of Yttrium Nitrate Derived Compounds

Advanced Ceramics and Composites

Yttrium nitrate (B79036) is a key starting material in the production of several advanced ceramic materials. It decomposes upon heating to form yttrium oxide (yttria), a highly stable and refractory ceramic that is used on its own or as a stabilizing agent and sintering aid in other ceramic systems.

Yttria-Based Ceramic Materials and Transparent Ceramics

Yttrium nitrate is instrumental in the synthesis of yttria (Y2O3) nanopowders, which are essential for producing transparent yttria ceramics. These ceramics are valued for their high thermal stability, corrosion resistance, and broad-range transparency from visible to infrared light, making them suitable for applications such as high-temperature windows, lenses, and laser host materials. fibopt.ru

The fabrication process often involves a precipitation method where an aqueous solution of this compound is reacted with a precipitating agent like ammonia (B1221849) water to form a yttrium hydroxide (B78521) precursor. fibopt.rubohrium.com This precursor is then calcined at high temperatures to yield nanocrystalline yttria powders. The characteristics of the resulting powder, such as particle size and agglomeration, are crucial for the sinterability and final transparency of the ceramic. For instance, the addition of ammonium (B1175870) sulfate to the this compound solution has been shown to reduce agglomeration and particle size of the yttria powders. fibopt.ru

Transparent yttria ceramics can be fabricated from these nano-powders through vacuum sintering. Research has demonstrated that nanocrystalline yttria powders with an average particle size of 60 nm, obtained by calcining the precursor at 1100°C for 4 hours, can be sintered at 1700°C for 4 hours to produce transparent ceramics. fibopt.rubohrium.com These ceramics have shown an in-line transmittance of 52% at a wavelength of 1000 nm. fibopt.rubohrium.com

| Parameter | Value | Reference |

| Starting Material | This compound | fibopt.rubohrium.com |

| Precipitant | Ammonia Water | fibopt.rubohrium.com |

| Precursor Composition | Y2(OH)5NO3·H2O | fibopt.rubohrium.com |

| Calcination Temperature | 1100°C for 4 hours | fibopt.rubohrium.com |

| Average Yttria Powder Size | 60 nm | fibopt.rubohrium.com |

| Sintering Conditions | 1700°C for 4 hours (vacuum) | fibopt.rubohrium.com |

| In-line Transmittance (at 1000 nm) | 52% | fibopt.rubohrium.com |

Yttria-Stabilized Zirconia (YSZ) Systems for High-Performance Applications

Yttria-stabilized zirconia (YSZ) is a ceramic material in which the cubic crystal structure of zirconium dioxide is maintained at room temperature by the addition of yttrium oxide. wikipedia.org This stabilization prevents the destructive phase transformations that pure zirconia undergoes during heating and cooling. wikipedia.org YSZ exhibits a unique combination of properties, including high strength, hardness, fracture toughness, and ionic conductivity at elevated temperatures. ggsceramic.compreciseceramic.com

While the direct use of this compound in the fabrication of YSZ is not extensively detailed in the provided search results, this compound serves as a common precursor for producing the high-purity yttria required for this application. The yttria is typically added to zirconia in proportions ranging from 3 to 8 mol%. ggsceramic.com

The properties of YSZ make it suitable for a wide range of high-performance applications:

Thermal Barrier Coatings: In gas turbines and jet engines, YSZ is used as a thermal barrier coating to protect metal components from high temperatures. wikipedia.org

Solid Oxide Fuel Cells (SOFCs): Due to its high ionic conductivity for oxygen ions at high temperatures, YSZ is a standard electrolyte material in SOFCs. wikipedia.orgggsceramic.comsatnanomaterial.com

Dental and Medical Implants: The biocompatibility, high strength, and aesthetic qualities of YSZ have led to its use in dental crowns and biomedical implants. wikipedia.org

Cutting Tools and Wear-Resistant Components: The hardness and wear resistance of YSZ make it an ideal material for cutting tools and other components subjected to abrasive environments. satnanomaterial.com

| Property of 3mol% YSZ | Value | Reference |

| Bending Strength | 1200 MPa | ggsceramic.com |

| Fracture Toughness | 10 MPa·m1/2 | ggsceramic.com |

| Density | 6.02 g/cm³ | ggsceramic.com |

| Mohs Hardness | 8.5 | ggsceramic.com |

| Melting Point | > 2700°C | ggsceramic.com |

| Thermal Conductivity (Room Temp) | 2.0-2.3 W/m·K | ggsceramic.com |

This compound in the Fabrication of Aluminum Nitride (AlN) Ceramics

This compound is utilized in the production of high-performance aluminum nitride (AlN) ceramics, which are valued for their high thermal conductivity, excellent electrical insulation, and a thermal expansion coefficient that matches that of silicon. mdpi.com In this context, this compound is typically converted to yttria (Y2O3), which acts as a sintering aid. The yttria reacts with the native aluminum oxide layer on the surface of AlN particles, forming a liquid phase at high temperatures that promotes densification and the removal of oxygen from the AlN lattice, thereby enhancing thermal conductivity. researchgate.net

One method involves coating this compound onto the surface of AlN powder through a ball-milling process. This approach has been shown to reduce the viscosity of the AlN slurry and increase its curing depth in additive manufacturing processes. tandfonline.com Another approach involves the low-temperature combustion synthesis of an Al2O3-Y2O3-C precursor using aluminum nitrate and this compound as starting materials. researchgate.net This precursor is then converted to an AlN-Y2O3 nanocomposite powder through carbothermal reduction and nitridation. researchgate.net

The use of yttria derived from this compound as a sintering aid allows for the fabrication of dense AlN ceramics with high thermal conductivity. For example, AlN ceramics with a thermal conductivity of 162 W·m−1·K−1 and a bending strength of 339 MPa have been produced using this compound-coated AlN powder. tandfonline.com Other studies have reported achieving thermal conductivities exceeding 200 W·m−1·K−1 in AlN ceramics sintered with yttria. mdpi.com

| Property | Value | Sintering Aid/Method | Reference |

| Thermal Conductivity | 162 W·m−1·K−1 | This compound coated AlN | tandfonline.com |

| Bending Strength | 339 MPa | This compound coated AlN | tandfonline.com |

| Thermal Conductivity | > 200 W·m−1·K−1 | Yttria | mdpi.com |

| Relative Density | 99.1% | Yttria | mdpi.com |

Doping Strategies for Polycrystalline Alumina using this compound

This compound is a suitable precursor for the controlled doping of polycrystalline alumina (Al2O3) with yttrium. Doping alumina with small amounts of yttrium can significantly influence its sintering behavior, microstructure, and mechanical properties. osti.govresearchgate.net Yttrium segregates to the grain boundaries of alumina, which can inhibit grain growth during sintering and lead to a finer, more uniform microstructure. bohrium.com

A liquid doping technique can be employed where a solution of this compound is introduced into a partially sintered alumina powder compact. researchgate.net Upon thermal decomposition, the dopant is located at the grain boundaries. researchgate.net The concentration of yttrium plays a crucial role in the resulting microstructure. At low concentrations, yttrium exists as a solute in the bulk and segregates at the grain boundaries, resulting in a uniform and small grain size (1-2 µm). osti.govresearchgate.net At higher concentrations, yttrium can also form yttrium aluminate precipitates, which can lead to abnormal or explosive grain growth. osti.govresearchgate.net

The controlled addition of yttrium from precursors like this compound can enhance the creep resistance of alumina by several orders of magnitude compared to undoped alumina. researchgate.net

Optical and Photonic Materials Development

This compound is a high-purity source of yttrium for the synthesis of various optical and photonic materials, most notably phosphors for lighting and display applications.

Phosphor Development and Luminescent Properties of this compound-Derived Compounds

This compound is a fundamental starting material in the synthesis of yttrium-based phosphors. One of the most commercially significant phosphors is europium-doped yttrium oxide (Y2O3:Eu3+), which is a key red-emitting component in fluorescent lighting and white light-emitting diodes (LEDs). researchgate.netrsc.org

The synthesis of these phosphors often involves a wet-chemical method, such as co-precipitation. researchgate.net In this process, aqueous solutions of this compound and a nitrate of the dopant ion (e.g., europium nitrate) are mixed in precise stoichiometric ratios. A precipitating agent, such as oxalic acid, is then added to form a precursor compound. researchgate.net This precursor is subsequently washed, dried, and calcined at high temperatures (e.g., 1100-1300°C) to form the final phosphor powder. researchgate.net The luminescent properties of the resulting phosphor, including its brightness and emission spectrum, are highly dependent on the synthesis conditions, such as pH, temperature, and the presence of flux agents. researchgate.net

Research has shown that Y2O3:Eu3+ nanoparticles synthesized from this compound precursors can exhibit bright red emission under UV excitation. rsc.org The quantum yield of these nanosized phosphors can be significantly higher than that of other nanosized Y2O3:Eu materials. rsc.org this compound is also used in the synthesis of other yttrium-based phosphors, such as yttrium aluminum garnet (YAG) doped with various rare-earth elements. tandfonline.com For example, cerium-doped YAG (Ce:YAG) is a widely used yellow phosphor in white LEDs. tandfonline.com The co-precipitation method using this compound and aluminum nitrate solutions is a common route to produce YAG precursor powders. tandfonline.com

| Phosphor System | Precursors | Synthesis Method | Key Luminescent Property | Reference |

| Y2O3:Eu3+ | This compound, Europium nitrate, Oxalic acid | Wet-chemical precipitation | Bright red emission | researchgate.netrsc.org |

| Doped YAG | This compound, Aluminum ammonium sulfate, Dopant nitrate | Co-precipitation | Varies with dopant (e.g., yellow for Ce:YAG) | tandfonline.com |

Laser Gain Media Synthesis, Including Yttrium Aluminum Garnet (YAG)

This compound is a critical precursor in the synthesis of Yttrium Aluminum Garnet (Y₃Al₅O₁₂), commonly known as YAG, a premier host material for solid-state lasers. The use of this compound in wet-chemical methods, such as co-precipitation and sol-gel techniques, allows for the creation of highly homogeneous, nano-sized YAG powders, which are essential for fabricating high-quality, transparent ceramic laser gain media.

In the co-precipitation method, aqueous solutions of this compound and aluminum nitrate are mixed in a stoichiometric ratio. wikipedia.orggoogle.com A precipitating agent, such as ammonium hydrogen carbonate, is then added to the solution, causing the formation of a precursor precipitate containing yttrium and aluminum ions uniformly distributed on an atomic scale. wikipedia.orggoogle.com This precursor is then subjected to a calcination process, a high-temperature heat treatment, to decompose the nitrates and hydroxides and facilitate the formation of the crystalline YAG phase. Research has shown that pure YAG powders can be obtained at calcination temperatures ranging from 900°C to 1200°C. wikipedia.orggoogle.com For instance, one study demonstrated the formation of pure YAG phase at 1000°C, yielding powders with average primary crystallite sizes between 50 nm and 100 nm. wikipedia.org Another simple method involving the calcination of a mixed precursor solution of this compound and aluminum nitrate yielded uniform granular YAG nanoparticles of about 20-30 nm in diameter at temperatures below 850°C. iaea.org

The sol-gel process is another prominent method where this compound is a key ingredient. In a modified citrate (B86180) precursor method, hydrated this compound and hydrated aluminum nitrate are dissolved along with citric acid and ethylene (B1197577) glycol. ttu.edu This solution is dried to form a gel, which is then calcined. Thermal analysis in such processes indicates the crystallization temperature of the YAG phase to be below 900°C. ttu.edu The sol-gel auto-combustion technique also utilizes this compound, where the dried gel undergoes a self-propagating combustion, leading to the formation of fine, homogeneous YAG powders.

The characteristics of the YAG powder derived from this compound precursors are crucial for the subsequent sintering process to create a transparent ceramic. The use of nano-sized, loosely agglomerated powders with a narrow size distribution enhances sinterability, allowing for densification at lower temperatures and shorter durations, which helps to prevent abnormal grain growth and the entrapment of pores, both of which are detrimental to the optical transparency of the final ceramic YAG. uotechnology.edu.iq For example, nanocrystalline yttria powder with an average size of 60 nm, synthesized from a this compound solution, has been successfully used to fabricate fully transparent YAG ceramics through vacuum sintering at 1700°C for 4 hours. uotechnology.edu.iq

These synthesized YAG ceramics can be doped with active ions, such as Neodymium (Nd³⁺) or Ytterbium (Yb³⁺), to function as the gain medium in a laser. irost.irharvard.edu The uniform distribution of these dopant ions, facilitated by the wet-chemical synthesis routes starting with this compound, is essential for achieving high laser efficiency and beam quality. irost.ir Polycrystalline transparent YAG ceramics offer several advantages over single-crystal YAG, including lower cost, scalability to larger sizes, and the ability to incorporate higher doping concentrations. google.com

| Synthesis Method | Precursors | Calcination/Sintering Temperature | Resulting Particle/Grain Size | Reference |

| Co-precipitation | This compound, Aluminum nitrate, Ammonium hydrogen carbonate | 1000°C - 1100°C | 50 - 100 nm | wikipedia.org |

| Nitrate Decomposition | This compound, Aluminum nitrate | < 850°C (calcination), 1000°C (sintering) | 20 - 30 nm | iaea.org |

| Modified Citrate Precursor | Hydrated this compound, Hydrated aluminum nitrate, Citric acid, Ethylene glycol | < 900°C | Micron-size agglomerates | ttu.edu |

| Solid-state reaction from nanopowder | Yttria (from this compound), Alumina | 1700°C (vacuum sintering) | Not specified | uotechnology.edu.iq |

Mid-Infrared Optical Window and Dome Materials from Yttrium Oxide

Yttrium oxide (Y₂O₃), or yttria, is a highly sought-after material for applications such as infrared (IR) windows and domes, particularly in the mid-wavelength infrared (MWIR) range (3-5 µm). stanfordmaterials.com Its utility in this spectral region is due to its excellent optical transparency, high thermal stability, and corrosion resistance. stanfordmaterials.comswarthmore.edu this compound serves as a common and effective starting material for the synthesis of high-purity yttria powders, which are subsequently processed into transparent ceramics.

The synthesis of transparent yttria ceramics begins with the creation of high-quality yttria nanopowders. Precipitation is a widely used technique where an aqueous solution of this compound is reacted with a precipitant like ammonia water. swarthmore.edu This process yields a hydroxide precursor of yttria, which is then calcined at elevated temperatures (e.g., 1100°C for 4 hours) to produce nanocrystalline yttria powders with average particle sizes around 60 nm. swarthmore.edu The conditions of the precipitation process, such as the method of mixing reactants, can significantly influence the sinterability of the resulting powder. swarthmore.edu Additives can also be introduced during the precipitation stage; for example, the addition of a small amount of ammonium sulfate to the this compound solution has been shown to reduce agglomeration and the particle size of the produced yttria powders. swarthmore.edu

Once the high-purity yttria nanopowder is obtained, it is consolidated and sintered to form a dense, transparent ceramic. Achieving full transparency requires near-complete elimination of porosity, as pores can scatter light and reduce optical transmission. Advanced sintering techniques are often employed, such as vacuum sintering, hot isostatic pressing (HIP), or spark plasma sintering (SPS). researchgate.netucm.es For instance, transparent yttria ceramics have been fabricated by vacuum sintering yttria nanopowders (derived from this compound) at 1700°C for 4 hours, achieving an in-line transmittance of 52% at a wavelength of 1000 nm. swarthmore.edu Another approach involves a two-step SPS process, which has been shown to improve densification while suppressing excessive grain growth, resulting in a transmittance of 80.6% at 1100 nm, close to the theoretical maximum. researchgate.net

The optical performance of yttria makes it a superior choice compared to other materials like sapphire, ALON, and spinel for applications requiring transmission across the full MWIR band. While its mechanical properties, such as strength and hardness, may be lower than some of these other materials, its thermal shock performance is comparable. Research continues to focus on enhancing the mechanical properties of yttria by refining the powder synthesis and sintering processes to achieve finer grain sizes in the final ceramic product. stanfordmaterials.com The use of this compound as a precursor is central to these efforts, as it allows for precise control over the purity and characteristics of the initial yttria powder, which are critical determinants of the final transparent ceramic's optical and mechanical properties.

| Property | Value/Characteristic | Significance for Optical Applications |

| Transparency Range | Wide wavelength region, from visible to infrared swarthmore.edu | Excellent for Mid-Wavelength Infrared (MWIR) windows and domes stanfordmaterials.com |

| Thermal Stability | High melting point (2683 K) stanfordmaterials.com | Suitable for high-temperature environments |

| Corrosion Resistivity | High swarthmore.edu | Durable in harsh chemical environments |

| Sintering Temperature | Typically high, but can be reduced with nanopowders and additives stanfordmaterials.comswarthmore.edu | Lower sintering temperatures help maintain fine grain structure and transparency |

| Transmittance | Up to 80.6% at 1100 nm achieved with advanced sintering researchgate.net | High transmittance is crucial for efficient light passage through windows and domes |

Optoelectronic Device Integration Using this compound Precursors

This compound is a versatile precursor for synthesizing yttrium-containing compounds that are being integrated into a variety of optoelectronic devices. Its solubility and ease of decomposition make it suitable for use in solution-based deposition techniques for creating thin films and nanostructures that are essential components of these devices. The resulting yttrium-based materials, primarily yttrium oxide (Y₂O₃), can serve multiple functions, including acting as host materials, passivating layers, and performance-enhancing dopants.

One significant area of application is in perovskite solar cells. The performance and stability of these devices can be improved by modifying the electron transport layer, which is often made of titanium dioxide (TiO₂). Yttrium can be introduced as a dopant into the TiO₂ layer, and this compound is an appropriate precursor for this purpose. Yttrium-substituted TiO₂ has been shown to improve the morphology of the perovskite light-harvesting layer and enhance electron transfer properties. rsc.org In one study, the use of yttrium-substituted TiO₂ in a solid-state mesoscopic solar cell resulted in a 15% improvement in the short-circuit current density, contributing to a power conversion efficiency of 11.2%. rsc.org Another investigation found that introducing a compact layer of yttrium-doped TiO₂ and yttrium-doped TiO₂ nanorod arrays in a perovskite solar cell led to a champion efficiency of 18.32%. researchgate.net

Yttrium oxide nanoparticles, synthesized from precursors like this compound, are also being explored for their potential in optoelectronic applications. mdpi.com These nanoparticles can act as up-converters, transforming infrared light to visible light, which could improve the efficiency of light-to-electric conversion in devices like dye-sensitized solar cells. mdpi.com Furthermore, yttrium oxide is used as a host material for various rare-earth dopants to create phosphors. mdpi.com These phosphors are integral to technologies like light-emitting diodes (LEDs) and various display technologies. For instance, europium-doped yttrium oxide (Y₂O₃:Eu) is a well-known red-orange emitting phosphor used in cathodoluminescence applications. mdpi.com

The integration of these this compound-derived materials into optoelectronic devices often involves techniques that allow for precise control over film thickness, composition, and morphology. The choice of this compound as a precursor facilitates the use of such versatile and cost-effective solution-based processing methods.

Electronic and Dielectric Systems

Synthesis of High-Temperature Superconductors (YBCO) from this compound

This compound is a fundamental precursor in the synthesis of Yttrium Barium Copper Oxide (YBa₂Cu₃O₇₋ₓ), commonly referred to as YBCO, a family of materials renowned for being the first to exhibit superconductivity at temperatures above the boiling point of liquid nitrogen (77 K). wikipedia.org The synthesis of high-quality YBCO is highly sensitive to the stoichiometry and homogeneity of the precursor materials, making solution-based methods that utilize soluble salts like this compound particularly effective.

Several wet-chemical routes, such as sol-gel and citrate pyrolysis, employ this compound alongside nitrates of barium and copper to produce YBCO. iaea.orguotechnology.edu.iqresearchgate.net In a typical citrate pyrolysis method, this compound, barium nitrate, and copper nitrate are dissolved in stoichiometric amounts (1:2:3 molar ratio of Y:Ba:Cu) in water. swarthmore.edu Citric acid is then added to the solution, acting as a chelating agent to form a homogeneous mixture of the metal ions. swarthmore.eduresearchgate.net This solution is heated to evaporate the water, forming a gel. Upon further heating, the gel undergoes a self-propagating combustion (pyrolysis), where the nitrates act as an oxidizer and the citrate acts as a fuel. uotechnology.edu.iqresearchgate.net This process results in a very fine, low-density, and highly reactive precursor powder. swarthmore.eduresearchgate.net

The resulting precursor powder is then subjected to a two-step heat treatment process: calcination followed by sintering. Calcination, typically performed at temperatures around 900°C, decomposes the precursor and forms the YBCO phase. researchgate.net The material is then ground and pressed into pellets, which are sintered at a higher temperature (e.g., 950°C) and annealed in an oxygen atmosphere. wikipedia.orgresearchgate.net The oxygen annealing step is crucial, as the superconducting properties of YBCO are highly dependent on its oxygen content (the value of 'x' in YBa₂Cu₃O₇₋ₓ). wikipedia.org

The primary advantages of using this compound in these synthesis routes include the ability to achieve high homogeneity at the molecular level, which leads to the formation of a pure YBCO phase at lower temperatures and with shorter reaction times compared to traditional solid-state reaction methods. uotechnology.edu.iqresearchgate.net This approach also yields submicron-sized YBCO particles, which can be beneficial for certain applications. iaea.orgresearchgate.net Research has shown that YBCO materials prepared from nitrate precursors can exhibit superconducting transition temperatures (Tc) in the range of 84-95 K. iaea.org

| Synthesis Method | Precursors | Key Process Steps | Resulting Material/Properties | Reference |

| Citrate Pyrolysis | This compound, Barium nitrate, Copper nitrate, Citric acid | Gel formation, self-propagating combustion, calcination, sintering, oxygen annealing | Fine, homogeneous YBCO powder; Tc ~92.5 K | swarthmore.eduresearchgate.net |

| Nitrate Melt | This compound, Barium nitrate, Copper nitrate | Melt formation, direct calcination, pelletizing, heat treatment | Submicron YBCO powder; Tc = 84-95 K | iaea.org |

| Sol-Gel | This compound, Barium nitrate, Cerium nitrate, Citric acid, Ethylene glycol | Sol formation, gelation, calcination | Nanocrystalline yttrium-doped barium cerate (proton conductor, related perovskite) | irost.ir |

Dielectric Film Fabrication for Microelectronic Devices

Yttrium oxide (Y₂O₃), often derived from this compound precursors, is a material of significant interest for use as a dielectric film in microelectronic devices. mdpi.com A dielectric is an electrical insulator that can be polarized by an applied electric field, and it is a fundamental component of capacitors and transistors. sputtertargets.net Y₂O₃ is considered a "high-k" dielectric, meaning it has a higher dielectric constant (permittivity) than silicon dioxide (SiO₂), the traditional gate dielectric in metal-oxide-semiconductor field-effect transistors (MOSFETs).

The use of high-k dielectrics like yttrium oxide allows for the fabrication of smaller capacitors with higher capacitance and transistors with lower leakage currents. stanfordmaterials.com Yttrium oxide possesses several desirable properties for these applications, including a relatively high dielectric constant (typically in the range of 10-17), a wide bandgap (~5.5 eV), and good thermal stability. harvard.edusputtertargets.net

This compound can be used as a precursor in various methods to deposit thin films of yttrium oxide. Solution-based methods, such as sol-gel processing or spin coating, can utilize this compound dissolved in a suitable solvent. The solution is applied to a substrate, and then a thermal treatment is used to decompose the nitrate and form a solid yttrium oxide film. These methods are often cost-effective and allow for good control over the film's stoichiometry.

Another advanced technique for depositing high-quality dielectric films is Atomic Layer Deposition (ALD). While ALD often uses specialized metal-organic precursors for their volatility, the synthesis of these precursors can originate from simpler inorganic compounds like this compound. ALD allows for the deposition of ultrathin, conformal, and pinhole-free films with atomic-level precision, which is critical for modern nanoscale electronic devices. harvard.edu ALD-deposited Y₂O₃ films have demonstrated low leakage current densities and high electrical breakdown fields, making them promising for advanced transistor and memory applications. harvard.edu

The properties of the resulting yttrium oxide dielectric film, such as its dielectric constant, can vary depending on the fabrication method. For example, films prepared by electron beam evaporation have shown a relative permittivity of 11, while those from reactive sputtering can reach 15. sputtertargets.net The integration of yttrium oxide as a dielectric material, facilitated by precursors like this compound, is a key area of research and development for the next generation of microelectronic devices. nih.gov

Semiconductor Doping Applications of Yttrium Ions

Yttrium ions, sourced from precursors such as this compound, are increasingly being used as a dopant to modify and enhance the properties of various semiconductor materials for electronic and optoelectronic applications. Doping involves intentionally introducing impurities into a semiconductor to alter its electrical, optical, and structural characteristics. The choice of yttrium as a dopant is motivated by factors such as its ionic radius, which is close to that of some cations it replaces (like zinc), and its ability to influence properties like carrier concentration, crystallinity, and defect density. ucm.es

A prominent example is the doping of zinc oxide (ZnO), a wide-bandgap semiconductor with numerous applications in transparent conducting oxides, sensors, and light-emitting devices. When yttrium is introduced into the ZnO lattice, typically by adding this compound to the precursor solution in methods like spray pyrolysis, it can substitute for zinc ions (Zn²⁺). ucm.es Since yttrium typically exists as a Y³⁺ ion, each substitution can release an extra electron into the conduction band, thereby increasing the n-type carrier concentration and enhancing the electrical conductivity of the ZnO film.

Research has shown that yttrium doping can improve the crystalline quality of ZnO films. Studies have observed an increase in crystallite size and a decrease in micro-strain in ZnO thin films with yttrium doping up to a certain concentration (e.g., 5 at.%), indicating a reduction in structural defects. ucm.es This improvement in structural quality can lead to better performance in devices. The optical properties are also affected; for instance, the bandgap energy of ZnO can be tuned by yttrium doping. ucm.es

Beyond ZnO, yttrium is also being explored as a dopant in other semiconductor systems. For example, yttrium doping has been investigated in tungsten oxide (WO₃) membranes used in electrolyte-insulator-semiconductor (EIS) structures for pH sensing applications. mdpi.com In this context, yttrium doping, combined with annealing, was found to increase the crystallinity and enhance the grain structure of the WO₃ film, leading to improved sensitivity and reliability of the sensor. mdpi.com The ability of yttrium to control the formation of oxygen vacancies is another important aspect of its role as a dopant, which can be crucial for the performance of oxide semiconductors. mdpi.com The use of this compound provides a convenient and controllable way to introduce yttrium ions into these semiconductor materials during their synthesis.

| Semiconductor Material | Doping Method | Effect of Yttrium Doping | Application | Reference |

| Zinc Oxide (ZnO) | Spray Pyrolysis | Increased n-type carrier concentration, improved crystallinity, reduced structural defects, tuned bandgap energy | Optoelectronic devices, transparent conducting oxides | ucm.es |

| Tungsten Oxide (WO₃) | Co-sputtering | Increased crystallinity, enhanced grain structure, suppressed defects | Electrolyte-Insulator-Semiconductor (EIS) pH sensors | mdpi.com |

| Titanium Dioxide (TiO₂) | Not specified | Improved perovskite morphology, enhanced electron transfer | Perovskite solar cells | rsc.orgresearchgate.net |

| Nickel Hydroxide Nitrate | Solvothermal Reaction | Increased specific surface area and pore size, enhanced structural stability | Cathodes for Ni-Zn batteries | nih.gov |

Development of Thin Film Transistor (TFT) Architectures

This compound serves as a crucial precursor in the solution-based synthesis of high-k dielectric materials, particularly yttrium oxide (Y₂O₃) and yttria-stabilized zirconia (YSZ), for thin film transistor (TFT) applications. These solution-processed films offer a cost-effective alternative to vacuum-based deposition techniques. The thermal conversion of yttrium-containing precursors, derived from this compound, allows for the formation of uniform, thin dielectric layers with excellent electrical properties. researchgate.net

Research into solution-processed YSZ films, created using this compound and zirconium precursors, has demonstrated their potential as robust gate dielectrics. An optimal yttrium doping level of 5 mol% in YSZ yields films with a smooth surface (R RMS ∼ 0.5 nm), a wide bandgap of approximately 5.96 eV, and a high dielectric constant exceeding 26. researchgate.net These properties lead to low leakage current densities, around 0.3 nA/cm² at 2 MV/cm, which is critical for low-power transistor operation. researchgate.net

When these yttrium-based dielectric layers are integrated into TFTs with solution-processed semiconductor channels like indium oxide (In₂O₃) or indium-zinc-oxide (IZO), the resulting devices exhibit commendable performance. researchgate.netnih.gov For instance, a TFT employing a yttrium oxide (YxOy) gate dielectric synthesized from a nitro-functionalized precursor demonstrated a saturation mobility (μsat) of 2.1 cm² V⁻¹ s⁻¹, a threshold voltage (Vth) of 6.9 V, and a high on/off current ratio (Ion/off) of 7.6 × 10⁵. researchgate.net The performance of these devices is heavily influenced by the atomic composition of the semiconductor layer, which can be controlled by adjusting the molar ratio of precursors like indium nitrate and zinc nitrate in the initial solution. nih.gov

Table 1: Performance of TFTs with Yttrium-Based Dielectrics This table summarizes the electrical characteristics of thin film transistors incorporating gate dielectrics derived from this compound precursors.

| Semiconductor Channel | Yttrium-Based Dielectric | Saturation Mobility (μsat) | On/Off Ratio (Ion/off) | Threshold Voltage (Vth) |

| Indium Oxide (In₂O₃) | Yttrium Oxide (YxOy) | 2.1 cm² V⁻¹ s⁻¹ researchgate.net | 7.6 × 10⁵ researchgate.net | 6.9 V researchgate.net |

| Indium Oxide (In₂O₃) | Yttria-Stabilized Zirconia (YSZ) | ~12 cm² V⁻¹ s⁻¹ | >10⁶ | ~1.1 V |

Electroactive Polymer Composites Enhanced by this compound Derivatives

Electroactive polymers (EAPs) are materials that change shape or size when stimulated by an electric field, earning them the name "artificial muscles". mdpi.comazom.com They are broadly classified into two main groups: dielectric (electronic) EAPs, which are driven by electrostatic forces, and ionic EAPs, which operate through the displacement of ions within the polymer. mdpi.comazom.com The performance of these materials, particularly in applications like actuators and sensors, can be enhanced by creating composites with inorganic fillers.

While the direct use of this compound derivatives to enhance EAP composites is an emerging area of research, the principle of using ceramic fillers is established. Piezoelectric composites, for example, combine the flexibility of a polymer matrix with the piezoelectric properties of dispersed inorganic particles. mdpi.com The development of EAP composites containing yttrium oxide nanoparticles derived from this compound could offer a pathway to creating novel functional materials with tailored electrical and mechanical properties for advanced soft robotics and biomedical devices. techscience.com

Catalytic Science and Technology

Development of Heterogeneous Catalysts from this compound

This compound is a versatile precursor for the synthesis of yttrium-based heterogeneous catalysts, which are advantageous due to their ease of separation, recovery, and reuse. unimi.it A common strategy involves the thermal decomposition of this compound to produce yttrium oxide (Y₂O₃) nanoparticles. researchgate.net These Y₂O₃ nanoparticles have proven to be effective catalysts for various organic transformations.

For instance, Y₂O₃ nanoparticles synthesized via a green method using plant extracts and this compound hexahydrate as the precursor have demonstrated remarkable catalytic activity in the construction of 1,3-thiazolidin-4-ones, which are biologically significant compounds. researchgate.net The synthesis method, whether through precipitation with ammonium hydroxide or by using plant-based reducing agents, influences the morphology, particle size (typically 23-66 nm), and subsequent catalytic performance of the Y₂O₃ nanoparticles. researchgate.net

Another approach to creating robust heterogeneous catalysts is the immobilization of yttrium complexes onto insoluble supports. unimi.it Yttrium triflate, which shares properties with other Lewis acid lanthanide triflates, can be heterogenized by immobilizing it onto aminopropyl-functionalized mesoporous silica. unimi.it This process creates a solid catalyst that effectively facilitates reactions like Michael and Diels-Alder additions. The catalyst loading and efficiency are dependent on the synthesis conditions, with ICP-AES analysis showing yttrium loading between 0.05 and 0.14 mmol per gram of silica. unimi.it The reusability of these solid catalysts is a key feature, making the processes more economical and environmentally friendly. researchgate.net

Photocatalytic Systems for Environmental Remediation using Yttrium-Doped Materials

Photocatalysis has emerged as a promising technology for addressing environmental pollution by using semiconductor materials to degrade a wide range of organic pollutants in water and air. africanjournalofbiomedicalresearch.compjbmb.com The efficiency of common photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) can be limited by factors such as rapid recombination of photogenerated electron-hole pairs and a wide bandgap that restricts their activity to the UV portion of the solar spectrum. mdpi.com

Doping these semiconductors with other elements is a widely adopted strategy to overcome these limitations. Yttrium, introduced using this compound as a precursor, can act as a dopant to enhance photocatalytic activity. The formation of yttrium-containing complexes, such as Y₂O₃-ZnO, can improve material stability and absorption selectivity. mdpi.com When yttrium is incorporated into a photocatalyst's structure, it can create defects that trap electrons, thereby reducing electron-hole recombination and making more charge carriers available for redox reactions on the catalyst surface.

Yttrium-doped materials are being investigated for the degradation of various pollutants, including organic dyes and pharmaceuticals. pjbmb.comiitm.ac.in For example, yttrium hafnate (Y₂Hf₂O₇), prepared from this compound and hafnium(IV) chloride, is another yttrium-based material explored for its photocatalytic potential. mdpi.com While research continues to optimize these systems, the use of yttrium-doped photocatalysts represents a viable approach to harness visible light more effectively for sustainable environmental remediation. africanjournalofbiomedicalresearch.commdpi.com

This compound as a Catalyst in Organic Synthesis and Polymerization Processes

This compound, particularly in its hydrated form [Y(NO₃)₃·6H₂O], is an efficient and environmentally friendly Lewis acid catalyst for a variety of organic synthesis reactions. researchgate.net Its catalytic activity is leveraged in one-pot, solvent-free conditions, which aligns with the principles of green chemistry. One notable application is in the synthesis of calix researchgate.netresorcinarenes, important supramolecular compounds, through the reaction of aryl aldehydes with resorcinol. researchgate.net This method offers significant advantages, including excellent yields, short reaction times, and simple work-up procedures. researchgate.net

Beyond supramolecular chemistry, this compound catalyzes other important transformations. It has been found to be effective for the selective ring-opening of epoxides with various amines at room temperature under solvent-free conditions. researchgate.net Furthermore, it mediates the synthesis of complex polycyclic heteroaromatic compounds from arylglyoxals, benzamide, and phenols. researchgate.net

In the field of polymer chemistry, discrete yttrium compounds are utilized as catalysts for the controlled polymerization of cyclic esters like lactide and β-butyrolactone. umn.edursc.org While not always starting directly from this compound in the final catalytic step, it serves as a common starting material for creating more complex yttrium alkoxide or isopropoxide initiators. These yttrium-based catalysts enable the synthesis of aliphatic polyesters with controlled stereoselectivity, leading to materials like highly syndiotactic polyhydroxybutyrate (PHB) with improved mechanical properties. rsc.org

Table 2: this compound as a Catalyst in Organic Reactions This table highlights the role of this compound as a catalyst in various organic synthesis applications, showcasing its efficiency and versatility.

| Reaction Type | Reactants | Catalyst | Key Advantages |

| Synthesis of Calix researchgate.netresorcinarenes | Aryl aldehydes, Resorcinol | Y(NO₃)₃·6H₂O | Excellent yields, short reaction times, solvent-free. researchgate.net |

| Epoxide Ring Opening | Epoxides, Amines | Y(NO₃)₃·6H₂O | Room temperature, solvent-free. researchgate.net |

| Synthesis of Polycyclic Heterocycles | Arylglyoxals, Benzamide, Phenols | Y(NO₃)₃·6H₂O | Low catalyst loading, solvent-free. researchgate.net |

| Polymerization | Racemic β-butyrolactone | Yttrium(III) isopropoxide (derived from Yttrium precursors) | Stereoselective and controlled polymerization. rsc.org |

Nanomaterials and Nanostructured Architectures

This compound is a fundamental precursor in the bottom-up synthesis of a wide array of yttrium-based nanomaterials, especially yttrium oxide (Y₂O₃) nanoparticles. mdpi.com These nanomaterials are of significant interest due to their unique properties, including high thermal stability and a high dielectric constant, which make them suitable for applications in aerospace, electronics, and biomedicine. nih.govresearchgate.net

Several synthesis routes utilize this compound to produce these nanostructures:

Sol-Gel Method: This wet-chemical technique involves the hydrolysis and condensation of precursors. This compound is dissolved in a solvent, often with a chelating agent, to form a sol that is later converted into a gel and then calcined to produce highly homogenous Y₂O₃ nanoparticles. mdpi.comresearchgate.net This method allows for the creation of nanostructured coatings with uniform phases. researchgate.net

Precipitation Method: In this approach, a precipitating agent like ammonium hydroxide or sodium bicarbonate is added to an aqueous solution of this compound hexahydrate. nih.govresearchgate.net This causes the precipitation of a yttrium precursor, such as yttrium hydroxide, which is then washed, dried, and calcined at high temperatures (e.g., 650°C) to yield crystalline Y₂O₃ nanoparticles. nih.gov

Green Synthesis: An environmentally friendly approach that uses natural extracts, such as from Lantana camara leaves or Liriope platyphylla rhizomes, as reducing and capping agents. nih.govresearchgate.net this compound hexahydrate is treated with the plant extract to synthesize Y₂O₃ nanoparticles, a process that avoids the use of harsh chemicals. nih.govresearchgate.net

The properties of the resulting nanomaterials, such as particle size and morphology, are highly dependent on the synthesis parameters like temperature, pH, and precursor concentration. Characterization techniques confirm the formation of crystalline Y₂O₃ with particle sizes often in the range of 11 to 66 nm. nih.govresearchgate.netmdpi.com These synthesis methods provide a versatile toolkit for producing tailored yttrium-based nanostructures for diverse technological applications. researchgate.net

Table 3: Synthesis of Y₂O₃ Nanomaterials Using this compound This table outlines various methods for synthesizing yttrium oxide nanomaterials, detailing the precursors and typical resulting particle sizes.

| Synthesis Method | Primary Precursors | Precipitating/Reducing Agent | Typical Particle Size |

| Sol-Gel | This compound, Zirconium oxychloride researchgate.net | Citric acid, Ethylene glycol researchgate.net | 21-32 nm mdpi.com |

| Chemical Precipitation | This compound hexahydrate nih.gov | Ammonium hydroxide nih.gov | ~30 nm nih.gov |

| Green Synthesis | This compound hexahydrate researchgate.net | Liriope platyphylla extract researchgate.net | 23-66 nm researchgate.net |

Synthesis of Yttrium Oxide Nanoparticles and Their Functionalization

Yttrium oxide (Y2O3) nanoparticles are of significant interest in technical applications owing to their high dielectric constant and thermal stability. mdpi.com this compound is a commonly used precursor for the synthesis of these nanoparticles through various methods, including co-precipitation, sol-gel, and hydrothermal techniques. mdpi.comorientjchem.org

The co-precipitation method involves reacting an aqueous solution of this compound with a precipitating agent like ammonium hydroxide. researchgate.netnih.gov The resulting yttrium hydroxide precipitate is then washed, dried, and calcined at elevated temperatures to yield yttrium oxide nanoparticles. researchgate.net The sol-gel method utilizes this compound and, in some cases, yttrium chloride as precursors in a solvent like methanol. mdpi.comnih.gov This process allows for high chemical homogeneity and the ability to achieve preferential crystal structures. nih.gov Hydrothermal synthesis, another common route, uses this compound hexahydrate as the precursor material, with a precipitating agent such as potassium hydroxide (KOH), to produce nanocrystalline yttria powders. orientjchem.org The morphology and size of the resulting nanoparticles can be controlled by adjusting parameters like precursor concentration and calcination temperature. orientjchem.orguobaghdad.edu.iq

Functionalization of yttrium oxide nanoparticles is essential to improve their dispersion, biocompatibility, and to impart specific functionalities for applications, particularly in the biomedical field. nih.goviaamonline.org Surface modification can be achieved through silanization, followed by grafting of functional polymers. nih.gov For instance, the surface of yttria nanoparticles has been modified with a polymer layer of acrylic acid and ethylene glycol methacrylate phosphate to enhance colloidal stability and reduce cytotoxicity. nih.gov Another functionalization strategy involves coating the nanoparticles with a silica shell to improve biocompatibility and then attaching ligands like folic acid for targeted cell penetration. iaamonline.org These functionalized nanoparticles have shown potential in applications such as bioimaging, drug delivery, and as antioxidants. mdpi.comnih.gov

| Synthesis Method | Precipitating/Other Agents | Typical Particle Size | Key Features |

|---|---|---|---|

| Co-precipitation | Ammonium hydroxide | ~7-8 nm | Low-temperature process, simple, and cost-effective for large-scale production. mdpi.comresearchgate.net |

| Sol-Gel | Methanol (solvent), P-123 poloxamer | 21-32 nm | High chemical homogeneity, control over crystal structure. mdpi.comnih.gov |

| Hydrothermal | Potassium hydroxide (KOH) | 34-58 nm | Low-cost, allows for control of morphology and size by varying precursor concentration. orientjchem.org |

Fabrication of Nanostructured Coatings and Films

This compound is a key precursor in the fabrication of nanostructured coatings and thin films, which are essential in diverse fields from electronics to aerospace applications due to their unique properties. researchgate.netemdgroup.com

The sol-gel technique is a widely used method for producing yttrium-based nanostructured coatings. researchgate.net In this process, this compound hexahydrate is used to create a sol that is then applied to a substrate through methods like dip-coating or spin-coating. Subsequent heat treatment converts the sol into a stable, nanostructured yttria (Y2O3) coating. researchgate.net These coatings are analyzed for properties relevant to aerospace applications, such as thermal stability and oxidation resistance. researchgate.net

In the realm of electronics, yttrium oxide thin films are investigated as high-k dielectric materials for applications in transistors and memory devices. emdgroup.comharvard.edu Atomic Layer Deposition (ALD) is a precise technique used to deposit these thin films. While various precursors can be used for ALD, the development of liquid yttrium precursors, often synthesized from starting materials like this compound, facilitates easier and more controllable deposition processes. emdgroup.com Y2O3 films exhibit a wide band gap, high permittivity, and excellent thermal stability, making them a promising alternative to silicon dioxide in advanced semiconductor devices. emdgroup.com The addition of yttrium, derived from precursors like this compound, into other nitride coatings, such as (Ti,Al)N or (Cr,Al)N, has been shown to refine the microstructure, increase hardness, and enhance oxidation resistance at high temperatures. mdpi.com

| Property | Value | Significance |

|---|---|---|

| Permittivity (k) | >10 | Enables smaller capacitors and transistors. emdgroup.com |

| Band Gap | ~5.5 eV | Reduces leakage current in electronic devices. emdgroup.com |

| Refractive Index | 1.8 - 1.95 | Important for optical and photonic applications. emdgroup.comharvard.edu |

Control of Dopant Distribution in Yttrium-Doped Bioactive Glass

Yttrium-doped bioactive glass (BG) is a promising material for selective internal radiotherapy, leveraging the therapeutic beta radiation emitted by Yttrium-90. mdpi.comnih.gov A critical factor for the efficacy of this treatment is the precise control over the distribution of the yttrium dopant within the glass matrix. mdpi.com this compound is one of the precursors used to achieve this control during the synthesis process. mdpi.comresearchgate.net

Spray pyrolysis is an effective method for producing yttrium-doped bioactive glass powders. mdpi.comnih.gov In this technique, a solution containing the precursors for the glass (silica, calcium, etc.) and the yttrium dopant is atomized into fine droplets, which are then passed through a high-temperature zone. The choice of the yttrium precursor, such as this compound or yttrium acetate, significantly influences the final distribution of yttrium within the glass particles. mdpi.com

Research has shown that due to the high solubility of this compound, yttrium ions tend to distribute more evenly throughout the precursor droplet. mdpi.com During the subsequent calcination stage, this leads to a homogeneous dispersion of yttrium throughout the resulting bioactive glass particle. mdpi.com In contrast, less soluble precursors may lead to a concentration of the dopant closer to the particle surface. This ability to control the spatial distribution of the radioactive isotope is crucial for optimizing the radiation dose delivered to cancerous tissues while minimizing damage to surrounding healthy tissue. mdpi.comresearchgate.net The resulting yttrium-doped bioactive glasses have been confirmed to be bioactive, as evidenced by the formation of hydroxyapatite after immersion in simulated body fluid. mdpi.com

| Yttrium Precursor | Solubility Characteristic | Resulting Yttrium Distribution | Specific Surface Area of BG Powder (m²/g) |

|---|---|---|---|

| This compound (YN) | High | Homogeneous dispersion throughout the particle. mdpi.com | 10.08 ± 0.12 researchgate.net |

| Yttrium Acetate (YAc) | Lower | Concentration closer to the particle surface. mdpi.com | 4.42 ± 0.08 researchgate.net |

Yttrium-Based Metal Organic Frameworks (MOFs) for Material Applications

Yttrium-based Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from yttrium ions or clusters connected by organic linkers. rsc.orgnih.gov this compound is a frequently used metal salt precursor for the synthesis of these MOFs due to its ability to readily provide Y³⁺ ions for coordination with the organic ligands. scientific.netresearchgate.netnih.gov

The synthesis of yttrium MOFs can be achieved through various methods, including solvothermal and microwave-assisted techniques. nih.govunifi.it For example, a highly porous, crystalline, and luminescent MOF was synthesized by conjugating this compound and benzene-1,3,5-tricarboxylate (BTC) in the presence of a surfactant. scientific.netresearchgate.net The resulting Y-BTC MOF exhibited a characteristic blue emission, confirming the formation of the coordinate bond between yttrium and the linker. scientific.netresearchgate.net The structure and properties of Y-MOFs can be tuned by carefully selecting the organic linker and synthesis conditions, such as temperature and reaction time. unifi.it

Yttrium-based MOFs exhibit properties that make them suitable for a range of material applications. Their inherent porosity and high surface area are advantageous for the adsorption and removal of pollutants, such as organic dyes from wastewater. scientific.netresearchgate.net The luminescent properties of some Y-MOFs, often enhanced by doping with other lanthanide ions, make them promising candidates for chemical sensing of volatile organic compounds (VOCs). mdpi.com Furthermore, the Lewis acidic sites on the yttrium centers can be utilized for catalysis. rsc.org For instance, a novel Y-MOF has demonstrated high catalytic activity for the cyanosilylation of aldehydes and ketones. rsc.org The robustness and tunability of Y-MOFs, particularly those built from stable hexanuclear yttrium clusters, also make them excellent candidates for gas adsorption and separation applications. rsc.org

| MOF Type | Organic Linker | Key Property | Application |

|---|---|---|---|

| Y-BTC | Benzene-1,3,5-tricarboxylate | High porosity, Luminescence | Removal of pollutant dyes (e.g., methylene blue). scientific.netresearchgate.net |

| Y-MOF-76 (Lanthanide-doped) | 1,3,5-benzenetricarboxylate | Tunable photoluminescence | Sensing of volatile organic compounds (VOCs). mdpi.com |

| [Y₅L₆(OH)₃(DMF)₃]·5H₂O | 3-amino-4-hydroxybenzoate | Catalytic activity | Solvent-free synthesis of cyanohydrin silyl ethers. rsc.org |

Advanced Characterization and Analytical Methodologies for Yttrium Nitrate Derived Materials

Structural and Morphological Analysis

The physical architecture of yttrium nitrate-derived materials, from the atomic to the micro-scale, is a primary determinant of their functionality. A variety of high-resolution techniques are utilized to elucidate these structural and morphological features.

X-ray Diffraction (XRD) Studies for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials derived from yttrium nitrate (B79036). It provides fundamental information about the phase composition and crystalline nature of the synthesized materials.

When this compound is used as a precursor, for instance in the sol-gel synthesis of yttrium oxide (Y₂O₃), XRD is employed to confirm the formation of the desired crystal structure. nih.govresearchgate.net For example, studies have shown that the cubic phase of Y₂O₃ forms at temperatures around 700 °C and remains stable up to 900 °C. nih.gov The XRD patterns of such materials are compared against standard diffraction data, such as the Joint Committee on Powder Diffraction Standards (JCPDS) card 25-1200, to verify the phase purity. nih.gov The absence of peaks from secondary phases within the detection limits of the XRD instrument indicates a high purity of the synthesized material. nih.govresearchgate.net

Furthermore, XRD is instrumental in assessing the degree of crystallinity. The sharpness and intensity of the diffraction peaks are indicative of the crystalline quality. For instance, Y₂O₃ nanocrystallites synthesized from this compound have been shown to exhibit a higher degree of crystallization compared to those synthesized from yttrium chloride. nih.gov This is often attributed to the lower decomposition temperature of nitrates, which can influence the energy available for the crystallization process. nih.gov The crystallite size of the nanoparticles can also be estimated from the broadening of the XRD peaks using the Scherrer equation, with typical sizes ranging from 21 to 32 nm for Y₂O₃ nanocrystallites. nih.gov

In the synthesis of more complex materials, such as yttrium-doped lanthanum titanate or yttrium aluminum garnet (YAG), XRD confirms the formation of the desired crystal structures, such as the tetragonal system for the former and the garnet structure for the latter. iaea.orgnih.gov It can also detect the formation of secondary phases, like yttrium oxide, if the dopant concentration is high. dergipark.org.tr

Interactive Table: XRD Findings for this compound-Derived Materials